Remdesivir

Beschreibung

Eigenschaften

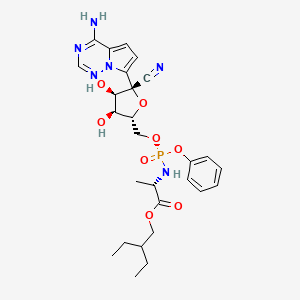

IUPAC Name |

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWYLEGWBNMMLJ-YSOARWBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N6O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701022537 | |

| Record name | Remdesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809249-37-3 | |

| Record name | L-Alanine, N-[(S)-hydroxyphenoxyphosphinyl]-, 2-ethylbutyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809249-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remdesivir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809249373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remdesivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14761 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Remdesivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMDESIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QKI37EEHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Remdesivir: A Deep Dive into Delayed Chain Termination of Viral Replication

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Remdesivir (GS-5734) is a pivotal antiviral agent, recognized as the first FDA-approved treatment for COVID-19.[1][2] It functions as a prodrug of a 1'-cyano-substituted adenosine nucleotide analogue, which, upon intracellular activation, targets the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication of many RNA viruses.[3][4] This guide elucidates the intricate molecular mechanisms underpinning this compound's action, focusing on its role as a delayed chain terminator of viral RNA synthesis.

The Multi-Step Intracellular Activation Pathway

This compound, a monophosphoramidate prodrug, is designed to efficiently penetrate host cells.[3] Once inside, it undergoes a multi-step metabolic conversion to its pharmacologically active form, this compound triphosphate (RDV-TP or GS-443902).[1][2] This bioactivation is a critical prerequisite for its antiviral activity.

The process begins with the hydrolysis of this compound, a reaction catalyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA), to form an alanine intermediate metabolite (GS-704277).[1][3] This intermediate is then further hydrolyzed by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate form.[1][2] Subsequently, cellular phosphotransferases catalyze two successive phosphorylation events, converting the monophosphate into the diphosphate and finally into the active triphosphate, RDV-TP.[1][2]

Mechanism of Action: Delayed Chain Termination

The active metabolite, RDV-TP, functions as an analogue of adenosine triphosphate (ATP) and competes with the natural substrate for incorporation into the nascent viral RNA strand by the RdRp enzyme.[3][5] The SARS-CoV-2 RdRp complex incorporates RDV-TP with a 3.65-fold higher selectivity than it does for the endogenous ATP, highlighting its efficiency as a competitive inhibitor.[6]

A key feature of this compound's mechanism is that it is a non-obligate chain terminator.[5] Unlike classic chain terminators, the incorporated this compound monophosphate (RMP) possesses a free 3'-hydroxyl group, which allows for the continued, albeit limited, addition of subsequent nucleotides.[6][7]

The termination of RNA synthesis is delayed. After the incorporation of RMP at position i, the viral polymerase continues to add approximately three more nucleotides to the growing RNA chain.[7][8] The process then stalls at position i+3.[7] Structural and modeling studies have revealed the basis for this delayed termination: a steric clash occurs between the 1'-cyano group of the incorporated this compound (now in a translocated position) and the Serine 861 (Ser861) residue within the RdRp enzyme.[8][9] This clash creates a physical barrier that blocks the translocation of the RNA duplex, preventing the binding of the next nucleotide and effectively halting further replication.[10][11]

This delayed termination mechanism offers a distinct advantage. It helps the drug evade the virus's proofreading exonuclease (ExoN) activity, which is mediated by the nsp14 subunit.[6] Since the chain is not immediately terminated, the incorporated RMP is less likely to be recognized and excised by the proofreading machinery.[9]

Quantitative Analysis of Antiviral Activity

The potency of this compound has been quantified across various coronaviruses and in different cell-based assays. The half-maximal effective concentration (EC₅₀) is a key metric used to evaluate the drug's antiviral activity.

| Virus | Cell Line | EC₅₀ (µM) | Reference |

| SARS-CoV-2 | Vero E6 | 0.77 | [12] |

| SARS-CoV-2 | Vero E6 | 23.15 | [12] |

| SARS-CoV | Human Airway Epithelial (HAE) | 0.069 | [12] |

| MERS-CoV | Human Airway Epithelial (HAE) | 0.074 | [12] |

| MERS-CoV | HeLa | 0.34 | [12] |

| Murine Hepatitis Virus | - | 0.03 | [12] |

| Ebola Virus | HeLa, Huh-7, etc. | 0.07 - 0.14 | [12] |

| HCoV-229E | MRC-5 | 0.067 | [13] |

Table 1: Summary of this compound EC₅₀ values against various coronaviruses.

The inhibitory concentration (IC₅₀) against the isolated RdRp enzyme provides a more direct measure of its biochemical potency. For HCV RdRp, the IC₅₀ value for this compound's active triphosphate form was found to be 5.6 µM.[14]

Experimental Protocols

The elucidation of this compound's mechanism relies on robust biochemical and cell-based assays. Below are outlines of key experimental methodologies.

RdRp Inhibition Assay (Biochemical)

This assay directly measures the effect of RDV-TP on the enzymatic activity of the viral polymerase.

-

Enzyme Preparation : The recombinant RdRp complex (e.g., SARS-CoV-2 nsp12, nsp7, and nsp8 subunits) is expressed and purified.[7]

-

RNA Template/Primer : A synthetic RNA template-primer duplex, often with a fluorescent label (e.g., FAM) on the 5'-end of the primer, is used as the substrate.[10]

-

Reaction : The purified RdRp complex is incubated with the RNA duplex. The polymerization reaction is initiated by adding a mixture of all four natural ribonucleoside triphosphates (NTPs) and varying concentrations of RDV-TP.[10]

-

Quenching : After a defined incubation period, the reaction is stopped by adding a quenching solution, typically containing EDTA.[10]

-

Analysis : The RNA products are resolved by size using methods like denaturing polyacrylamide gel electrophoresis or capillary electrophoresis.[10] The intensity of the bands corresponding to full-length and terminated products is quantified to determine the extent of inhibition.

Antiviral Activity Assay (Cell-Based)

These assays determine the efficacy of this compound in inhibiting viral replication within a cellular context.

-

Cell Culture : A susceptible cell line (e.g., Vero E6 or Calu-3 for SARS-CoV-2) is cultured in multi-well plates.[15][16]

-

Infection : Cells are infected with a known titer of the virus for a short period (e.g., 1-2 hours).[17]

-

Drug Treatment : After infection, the viral inoculum is removed, and the cells are incubated with culture medium containing serial dilutions of this compound.[17]

-

Incubation : The plates are incubated for a period (e.g., 48-72 hours) to allow for viral replication.[17]

-

Quantification : The extent of viral replication is measured using one of several methods:

-

Plaque Reduction Assay : The number of viral plaques (zones of cell death) is counted to determine the reduction in infectious virus particles.[15]

-

qRT-PCR : Viral RNA is extracted from the cell culture supernatant or cell lysate, and the number of viral genome copies is quantified.[16][17]

-

Cytopathic Effect (CPE) Assay : The protective effect of the drug is assessed by measuring cell viability using reagents like MTT or CellTiter-Glo.[16] The EC₅₀ value is then calculated from the dose-response curve.

-

Conclusion

This compound's mechanism as a delayed chain terminator is a sophisticated strategy that balances potent inhibition of the viral RdRp with an ability to partially evade viral proofreading. Its journey from a broad-spectrum antiviral candidate to a frontline COVID-19 therapeutic underscores the value of targeting conserved viral enzymes.[14] The structural and biochemical insights gained from studying its interaction with the SARS-CoV-2 RdRp provide a rational template for the design and development of next-generation nucleotide analogue inhibitors with improved efficacy and broader applicability.[5][18]

References

- 1. Key Metabolic Enzymes Involved in this compound Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound is a delayed translocation inhibitor of SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. This compound and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Rethinking this compound: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro Antiviral Activity of this compound Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 18. neurosciencenews.com [neurosciencenews.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structural Basis of Remdesivir Binding to SARS-CoV-2 RdRp

This document provides a comprehensive technical overview of the structural and molecular mechanisms underpinning the interaction between the antiviral agent this compound and the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). It consolidates key structural data, details the experimental methodologies used to elucidate these interactions, and presents the information in a format tailored for scientific and research audiences.

Introduction: Targeting the Viral Replication Engine

The global health crisis precipitated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) spurred an urgent search for effective antiviral therapies. The viral RNA-dependent RNA polymerase (RdRp), the core enzyme of the viral replication and transcription complex, quickly emerged as a primary drug target.[1][2][3] This enzyme is essential for replicating the virus's RNA genome and is distinct from host cell polymerases, making it an attractive target for selective inhibition.[4][5]

This compound (GS-5734) is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses.[6] It functions by targeting the RdRp, thereby disrupting the viral replication process. Understanding the precise structural basis of this interaction is critical for optimizing this compound's efficacy and for designing next-generation antiviral agents.

Mechanism of Action: From Prodrug to Polymerase Inhibitor

This compound's mechanism is a multi-step process that begins with its cellular uptake and metabolic activation and culminates in the termination of viral RNA synthesis.

2.1. Metabolic Activation Pathway this compound is a monophosphoramidate prodrug, designed to efficiently penetrate host cells.[7][8] Once inside the cell, it undergoes a series of metabolic transformations to be converted into its active form, this compound triphosphate (RTP or GS-443902).[7][9] This activation pathway involves several host enzymes:

-

Initial Hydrolysis: Carboxylesterase 1 (CES1) and Cathepsin A (CatA) are implicated in the initial hydrolysis of this compound to an alanine intermediate.[7][8]

-

Phosphate Formation: Histidine triad nucleotide-binding protein 1 (HINT1) subsequently hydrolyzes this intermediate to yield this compound monophosphate (RMP).[7][8]

-

Phosphorylation: Cellular phosphotransferases and kinases then sequentially phosphorylate RMP to this compound diphosphate (RDP) and finally to the active this compound triphosphate (RTP).[7][8]

Caption: Metabolic activation pathway of the this compound prodrug.

2.2. Inhibition of RdRp: Delayed Chain Termination The active RTP is a structural mimic of adenosine triphosphate (ATP), a natural substrate for the RdRp.[9] This mimicry allows RTP to compete with ATP for incorporation into the newly synthesizing viral RNA strand.[6][9] The SARS-CoV-2 RdRp shows a modest selectivity for RTP over ATP.[6]

Upon incorporation of this compound monophosphate (RMP) into the nascent RNA chain, RNA synthesis does not immediately halt. Instead, the RdRp continues to add three more nucleotides before the process is arrested.[10][11][12] This phenomenon is known as "delayed chain termination."[4][5] The molecular basis for this stalling is a steric clash. As the RNA-protein complex translocates, the 1'-cyano group on the ribose of the incorporated RMP eventually reaches a position where it sterically hinders the RdRp, specifically creating a barrier to further translocation.[10][11] This barrier prevents the addition of the fourth nucleotide, effectively stalling the polymerase and terminating viral RNA synthesis.[10][13]

Caption: Logical flow of this compound-mediated RdRp inhibition.

Structural Basis of Binding and Inhibition

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the high-resolution structures of the SARS-CoV-2 RdRp complex, both in its unbound (apo) state and in complex with a template-primer RNA and this compound.[1][3][14]

The core of the RdRp is the nsp12 catalytic subunit, which associates with nsp7 and nsp8 cofactors to form the active polymerase complex.[1][15] Cryo-EM structures show the partial double-stranded RNA template inserted into a central channel of the RdRp.[1][3]

In the complex structure, this compound monophosphate (RMP) is observed covalently incorporated into the primer strand of the RNA.[1][16] As an adenosine analog, RMP forms standard Watson-Crick base pairs with a uridine base in the template strand.[1][2] Key residues within the RdRp active site, including K545 and R555, form interactions with the incorporated RMP, stabilizing it within the catalytic center.[1][17][18] The structure of the stalled complex reveals that after the addition of three subsequent nucleotides, the RMP at the i+3 position creates a translocation barrier, leading to the cessation of RNA synthesis.[10][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from structural and biochemical studies.

Table 1: Structural Resolution Data from Cryo-EM Studies

| Structure | Resolution (Å) | PDB ID (Example) | Reference |

|---|---|---|---|

| SARS-CoV-2 RdRp (Apo form) | 2.8 | 6NUR | [1][3] |

| SARS-CoV-2 RdRp + RNA + this compound | 2.5 | 7BV2 | [1][3] |

| this compound-stalled RdRp State | 2.8 | 7B3D |[12] |

Table 2: Binding and Inhibition Metrics

| Parameter | Value | Method | Significance | Reference |

|---|---|---|---|---|

| Relative Binding Free Energy (this compound vs. ATP) | -2.80 ± 0.84 kcal/mol | Molecular Dynamics / FEP | This compound binds ~100-fold more strongly to RdRp than the natural substrate ATP. | [17][18][19] |

| RdRp Selectivity (RTP vs. ATP) | 3.65-fold | Biochemical Assay | The polymerase preferentially incorporates the this compound analog over natural ATP. | [6] |

| Chain Termination | Delayed (after +3 nucleotides) | RNA Extension Assay | Defines the specific mechanism of action for coronaviral RdRp. |[10][11][12] |

Experimental Protocols

5.1. Cryo-Electron Microscopy Protocol

-

Protein Expression and Purification: The SARS-CoV-2 nsp12, nsp7, and nsp8 proteins are co-expressed, typically using a baculovirus expression system in insect cells (e.g., Sf9).[1][15] The resulting complex is purified using a series of chromatography steps, such as Ni-NTA affinity chromatography and size-exclusion chromatography, to ensure homogeneity.[1]

-

Complex Assembly: The purified RdRp complex (nsp12/nsp7/nsp8) is incubated with a synthetic 50-base template-primer RNA duplex and the active this compound triphosphate (RTP) to allow for incorporation.[1][3]

-

Cryo-EM Grid Preparation: A small volume (e.g., 3 µL) of the assembled complex is applied to a glow-discharged cryo-EM grid. The grid is then blotted to remove excess sample and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot).

-

Data Collection: The vitrified grids are imaged using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Automated data collection software is used to acquire thousands of micrograph movies.

-

Image Processing and 3D Reconstruction: The raw movies are subjected to motion correction and contrast transfer function (CTF) estimation. Particles are then automatically picked, extracted, and subjected to 2D and 3D classification to select for high-quality, homogeneous particles. The final set of particles is used for 3D reconstruction to generate the high-resolution density map.[14]

-

Model Building and Refinement: An atomic model is built into the cryo-EM density map using molecular modeling software and refined to optimize geometry and fit to the map.

References

- 1. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Key Metabolic Enzymes Involved in this compound Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Key Metabolic Enzymes Involved in this compound Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Mechanism of SARS-CoV-2 polymerase stalling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Mechanism of SARS-CoV-2 polymerase stalling by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mbexc.de [mbexc.de]

- 14. news-medical.net [news-medical.net]

- 15. biorxiv.org [biorxiv.org]

- 16. Study Sheds New Light on this compound’s Mechanism of Action against SARS-CoV-2 | Sci.News [sci.news]

- 17. Structural Basis of the Potential Binding Mechanism of this compound to SARS-CoV-2 RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 19. pubs.acs.org [pubs.acs.org]

The Pharmacokinetic and Pharmacodynamic Profile of Remdesivir: A Technical Guide

Remdesivir (GS-5734) is a broad-spectrum antiviral agent, notable as the first treatment to receive FDA approval for COVID-19.[1][2] It is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[1] Its efficacy is rooted in its ability to inhibit viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of numerous RNA viruses.[3][4] This guide provides an in-depth examination of the pharmacokinetic and pharmacodynamic properties of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile

The clinical efficacy of this compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. As a prodrug, it is designed to ensure the efficient intracellular delivery of its pharmacologically active metabolite.[5]

Absorption and Distribution

This compound is administered intravenously, ensuring 100% bioavailability.[6] Following a 30-minute intravenous infusion, maximal plasma concentrations (Tmax) are achieved within 0.67-0.68 hours.[1] The drug is moderately bound to human plasma proteins, with a binding percentage between 88% and 93.6%.[1][6] In contrast, its primary metabolites, GS-441524 and GS-704277, exhibit minimal plasma protein binding at 2% and 1%, respectively.[1][6] In non-human primates, this compound has been shown to distribute to tissues including the testes, epididymis, eyes, and brain within four hours of administration.[1]

Metabolism

This compound undergoes extensive intracellular metabolism to be converted into its active form, the nucleoside triphosphate GS-443902.[5][6] This multi-step process is crucial for its antiviral activity.

-

Initial Hydrolysis: Upon entering the cell, this compound (GS-5734) is hydrolyzed by cellular enzymes, primarily carboxylesterase 1 (CES1) and to a lesser extent, cathepsin A, to form the intermediate alanine metabolite, GS-704277.[1][6][7]

-

Phosphoramidate Cleavage: The phosphoramidate bond of GS-704277 is then cleaved by the Histidine Triad Nucleotide-binding Protein 1 (HINT-1), yielding the nucleoside monophosphate.[5][7]

-

Phosphorylation: This monophosphate intermediate is subsequently phosphorylated by cellular kinases to produce the active triphosphate metabolite, GS-443902 (RDV-TP).[1][7]

-

Dephosphorylation Pathway: The nucleoside monophosphate can also be dephosphorylated, resulting in the formation of the nucleoside metabolite GS-441524, which is not efficiently re-phosphorylated.[8] GS-441524 is the major metabolite detected in plasma.[9]

Excretion

This compound and its metabolites are eliminated from the body primarily through renal and fecal routes. Approximately 74% of a dose is recovered in the urine, while 18% is found in the feces.[1][5] The majority of the substance excreted in urine is the metabolite GS-441524 (49% of the dose), with about 10% being unchanged this compound.[1] The elimination of GS-441524 is dependent on the estimated glomerular filtration rate (eGFR), and accumulation can occur in patients with reduced renal function.[10][11]

Pharmacokinetic Data Summary

The pharmacokinetic parameters of this compound and its primary metabolites exhibit significant differences, particularly in their half-lives, which has implications for dosing schedules. The long intracellular half-life of the active triphosphate metabolite (GS-443902) supports a once-daily dosing regimen.[5][8]

| Parameter | This compound (GS-5734) | GS-441524 (Nucleoside Metabolite) | GS-704277 (Alanine Metabolite) | GS-443902 (Active Triphosphate) |

| Half-life (t½) | ~1 hour[1][5] | ~27 hours[1][5] | ~1.3 hours[1][5] | ~20 hours (in humans)[1] |

| Tmax | 0.67–0.68 hours[1] | 1.51–2.00 hours[1] | 0.75 hours[1] | - |

| Cmax | 2229 (19.2% CV) ng/mL[1] | 145 (19.3% CV) ng/mL[1] | 246 (33.9% CV) ng/mL[1] | - |

| AUCτ | 1585 (16.6% CV) ngh/mL[1] | 2229 (18.4% CV) ngh/mL[1] | 462 (31.4% CV) ng*h/mL[1] | - |

| Plasma Protein Binding | 88–93.6%[1][6] | 2%[1][6] | 1%[1][6] | - |

Data are presented for repeated dosing where specified. CV denotes the coefficient of variation.

Pharmacodynamic Profile

The pharmacodynamics of this compound are defined by its potent antiviral activity, which stems from the targeted inhibition of viral replication.

Mechanism of Action

This compound's antiviral effect is mediated by its active triphosphate metabolite, GS-443902.[6][12] This molecule functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[3][4]

-

Structural Mimicry: GS-443902 is a structural analog of adenosine triphosphate (ATP), one of the natural building blocks for RNA synthesis.[1][12]

-

Competitive Inhibition: Due to this resemblance, GS-443902 competes with endogenous ATP for incorporation into the newly forming viral RNA strand by the RdRp enzyme.[1][12]

-

Delayed Chain Termination: Once incorporated into the viral RNA, GS-443902 causes a steric hindrance that disrupts the translocation of the RdRp enzyme, halting further elongation of the RNA chain after the addition of a few more nucleotides.[12][13] This process is known as delayed chain termination.[13]

-

Inhibition of Replication: The premature termination of RNA synthesis effectively stops the virus from replicating its genome, thereby preventing the production of new viral particles.[3][12]

A key aspect of this compound's safety profile is its high selectivity for the viral RdRp over human DNA and RNA polymerases, which minimizes off-target effects.[1]

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity in vitro against a wide range of RNA viruses, including members of the Coronaviridae, Filoviridae, Paramyxoviridae, and Pneumoviridae families.[1][4] Its potency against SARS-CoV-2 has been established in various cell culture systems.

Pharmacodynamic Data Summary

The in vitro efficacy of this compound is quantified by its half-maximal effective concentration (EC50), which varies depending on the cell line used. This variability is often attributed to differences in the cells' capacity to metabolize this compound into its active form.[14]

| Virus | Cell Line | EC50 | Reference |

| SARS-CoV-2 | Primary Human Airway Epithelial (HAE) Cells | 9.9 nM (0.0099 µM) | [6][8] |

| SARS-CoV-2 | Calu-3 (Human Lung Cells) | 280 nM (0.28 µM) | [6] |

| SARS-CoV-2 | Vero E6 (Monkey Kidney Cells) | 770 nM (0.77 µM) | [8][15] |

| SARS-CoV | Human Airway Epithelial (HAE) Cells | 69 nM (0.069 µM) | [15] |

| MERS-CoV | Human Airway Epithelial (HAE) Cells | 74 nM (0.074 µM) | [15] |

Key Experimental Protocols

The characterization of this compound's pharmacokinetic and pharmacodynamic profile relies on standardized and validated experimental methodologies.

Pharmacokinetic Analysis in Clinical Studies

-

Study Design: Phase I studies are typically randomized, placebo-controlled, and involve single-ascending dose (SAD) or multiple-ascending dose (MAD) cohorts in healthy volunteers.[8] Doses ranging from 3 mg to 225 mg have been evaluated.[8]

-

Drug Administration: this compound is administered as an intravenous infusion, typically over 30 minutes to 2 hours.[8]

-

Sample Collection: Serial blood samples are collected at predefined time points before and after dosing (e.g., over 144 hours) to measure plasma concentrations of this compound and its metabolites.[8] Urine samples are also collected over specific intervals (e.g., 0-48 hours) to assess renal excretion.[8] For intracellular concentration analysis, peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.[8]

-

Bioanalytical Method: Plasma and urine concentrations of this compound and its metabolites (GS-441524, GS-704277) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][10] This technique offers high sensitivity and specificity, with lower limits of quantification typically in the low ng/mL range.[10]

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

-

Cell Culture: A suitable host cell line, such as Vero E6 cells, is seeded in multi-well plates and grown to confluence.[16][17]

-

Virus Inoculation: The cell monolayers are infected with a known titer of SARS-CoV-2 (e.g., 50 plaque-forming units per well) and incubated for a short period (e.g., 1 hour) to allow for viral attachment and entry.[16]

-

Drug Treatment: The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) mixed with serial dilutions of this compound.[17]

-

Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 72 hours) at 37°C with 5% CO2.[17]

-

Quantification: After incubation, the cells are fixed and stained (e.g., with Coomassie Blue or crystal violet).[18] The viral plaques (zones of cell death) are counted.

-

EC50 Calculation: The concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control is calculated to determine the EC50 value.[16]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ADME and Pharmacokinetic Properties of this compound: Its Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of this compound, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Safety, Tolerability, and Pharmacokinetics of this compound, An Antiviral for Treatment of COVID‐19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Analysis: this compound and its Metabolites [restek.com]

- 10. Interpatient variability in the pharmacokinetics of this compound and its main metabolite GS-441524 in treated COVID-19 subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro Antiviral Activity of this compound Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 17. researchgate.net [researchgate.net]

- 18. In vitro selection of this compound resistance suggests evolutionary predictability of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Preclinical Studies of Remdesivir for Coronaviruses

Introduction

This compound (GS-5734) is a monophosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[1][2] Originally developed by Gilead Sciences for the treatment of Hepatitis C and subsequently investigated for Ebola virus disease, its broad-spectrum antiviral activity made it a prime candidate for evaluation against coronaviruses.[3][4] Preclinical research, encompassing both in vitro and in vivo animal models, demonstrated its potent inhibitory effects against a range of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and later, SARS-CoV-2.[5][6] These foundational studies were critical in establishing the scientific rationale for its advancement into clinical trials for COVID-19. This document provides a detailed technical overview of the core preclinical data, experimental methodologies, and the mechanistic action of this compound against coronaviruses.

Mechanism of Action

This compound is a direct-acting antiviral agent that functions as a delayed chain terminator of viral RNA synthesis.[3] As a prodrug, it is designed to efficiently penetrate host cells before being converted into its pharmacologically active form.

-

Cellular Uptake and Activation: this compound diffuses into the host cell.[3] Intracellularly, it undergoes metabolic activation, a process initiated by esterases (like CES1 and CTSA) and a phosphoamidase (HINT1), to form its nucleoside monophosphate intermediate.[1] This intermediate is then further phosphorylated by host cell kinases to yield the active adenosine triphosphate analogue, this compound triphosphate (RDV-TP or GS-443902).[1][7][8]

-

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): The viral RNA-dependent RNA polymerase (RdRp) is the enzyme essential for replicating the coronavirus's RNA genome.[9] The active RDV-TP mimics the natural adenosine triphosphate (ATP) substrate and is incorporated into the nascent viral RNA strand by the RdRp.[3][9]

-

Delayed Chain Termination: Unlike many nucleoside analogues that cause immediate chain termination, this compound's unique structure allows for the addition of a few more nucleotides after its incorporation.[3] However, it ultimately halts RNA synthesis, a mechanism known as "delayed chain termination."[3][7] This process effectively prevents the successful replication of the viral genome. The drug also largely evades the proofreading mechanism of the viral exoribonuclease (ExoN), which would otherwise remove the incorrect nucleotide.[3]

Quantitative Data from Preclinical Studies

The efficacy of this compound was quantified through various in vitro and in vivo studies. The data consistently demonstrated potent activity across multiple coronaviruses.

Table 1: In Vitro Antiviral Activity of this compound

| Coronavirus | Cell Line | Assay Endpoint | Value (µM) | Reference |

| SARS-CoV-2 | Vero E6 | EC50 | 0.77 | [10] |

| SARS-CoV-2 | Vero E6 | EC90 | 1.76 | [7][10] |

| MERS-CoV | - | IC50 | 0.34 | [7] |

| Multiple CoVs | Human Airway Epithelial Cells | EC50 | Sub-micromolar | [2] |

EC50/IC50: Half-maximal effective/inhibitory concentration.

Table 2: Summary of In Vivo Efficacy in Rhesus Macaque Models

| Coronavirus | Animal Model | Treatment Timing | Key Outcomes | Reference |

| SARS-CoV-2 | Rhesus Macaque | Therapeutic (12h post-infection) | Reduced clinical signs, reduced pulmonary infiltrates, significantly lower viral loads in lungs and bronchoalveolar lavages. | [11][12][13] |

| MERS-CoV | Rhesus Macaque | Prophylactic (24h pre-infection) | Prevented signs of respiratory disease, significantly lower lung viral replication, no lung damage. | [14] |

| MERS-CoV | Rhesus Macaque | Therapeutic (12h post-infection) | Less severe disease, lower lung viral loads, and reduced lung damage compared to controls. | [14] |

Experimental Protocols

Detailed methodologies were crucial for the validation of this compound's preclinical efficacy.

In Vitro Antiviral Assay Protocol (SARS-CoV-2)

This protocol outlines a typical method used to determine the effective concentration of this compound against SARS-CoV-2 in a cell culture model.

-

Cell Culture: Vero E6 cells (an African green monkey kidney epithelial cell line) were cultured in appropriate media and seeded into multi-well plates.

-

Drug Preparation and Treatment: this compound was serially diluted to a range of concentrations. The cell culture medium was removed, and the cells were pre-treated with the this compound dilutions for approximately one hour.[3]

-

Viral Infection: A clinical isolate of SARS-CoV-2 was added to the wells at a specific multiplicity of infection (MOI), often around 0.05, and allowed to adsorb for about two hours.[3]

-

Incubation: The virus-drug mixture was removed, and fresh medium containing the corresponding drug concentration was added. The plates were then incubated for 24-48 hours.

-

Quantification of Viral Replication: The level of viral RNA in the cell supernatant was quantified using quantitative real-time reverse transcription PCR (qRT-PCR) to determine the viral copy number.[7]

-

Data Analysis: The percentage of viral inhibition was calculated relative to untreated, virus-infected control wells. The EC50 and EC90 values were then determined using dose-response curve analysis.

In Vivo Rhesus Macaque Study Protocol (SARS-CoV-2)

Animal models were essential for evaluating the therapeutic potential of this compound in a living organism, providing data on clinical outcomes and viral pathogenesis.

-

Animal Model: Twelve adult rhesus macaques were used for the study.[13]

-

Virus Challenge: All animals were infected with SARS-CoV-2 via a combination of intratracheal and intranasal routes.

-

Group Allocation: The animals were divided into two groups of six: a treatment group and a vehicle-treated control group.[13]

-

Treatment Regimen: Therapeutic treatment began 12 hours post-infection, close to the expected peak of virus replication. The treatment group received an intravenous (IV) loading dose of this compound, followed by a daily IV maintenance dose for a total of seven days.[13] The control group received a vehicle solution on the same schedule.

-

Monitoring and Sample Collection: Animals were monitored daily for clinical signs of disease (e.g., respiration, appetite). Radiographs were taken to assess lung health and the presence of pulmonary infiltrates.[12] Bronchoalveolar lavages (BAL) were performed at set time points to measure viral loads in the lower respiratory tract.[11][12]

-

Necropsy and Histopathology: At the end of the study (day 7), animals were euthanized, and lung tissues were collected. Viral loads in the lung tissue were quantified, and histopathological analysis was performed to assess the extent of lung damage.[11][12]

Conclusion

The initial preclinical studies of this compound provided a robust and compelling foundation for its evaluation as a therapeutic agent against pathogenic coronaviruses. In vitro experiments consistently demonstrated its ability to potently inhibit viral replication at sub-micromolar concentrations.[2] These findings were successfully translated into in vivo animal models, most notably in rhesus macaques, where both prophylactic and early therapeutic administration of this compound led to significant reductions in viral load, mitigation of clinical disease, and prevention of severe lung damage.[11][12][14] The combined data on its mechanism of action, quantitative efficacy, and positive outcomes in animal studies established this compound as a leading candidate for clinical investigation during the COVID-19 pandemic.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound as a possible therapeutic option for the COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound trials effective against coronaviruses in animals and humans :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 5. This compound: Review of Pharmacology, Pre-clinical Data, and Emerging Clinical Experience for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment [frontiersin.org]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. researchgate.net [researchgate.net]

- 11. Antiviral this compound prevents disease progression in monkeys with COVID-19 [natap.org]

- 12. Clinical benefit of this compound in rhesus macaques infected with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. sciencedaily.com [sciencedaily.com]

Methodological & Application

Application Notes: Remdesivir Antiviral Assay in Vero E6 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral medication that has demonstrated efficacy against a range of viruses, including coronaviruses like SARS-CoV-2.[1] It is a phosphoramidate prodrug of a nucleoside analog that functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), which is essential for viral genome replication.[1] The prodrug enters host cells where it is metabolized into its active nucleoside triphosphate form (GS-443902).[2][3] This active metabolite then competes with endogenous adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains, leading to delayed chain termination and the cessation of viral replication.[2][4]

Vero E6 cells, derived from the kidney of an African green monkey, are a widely used and established cell line for the isolation and propagation of various viruses, including SARS-CoV-2.[5][6] They are frequently employed in antiviral screening assays due to their high susceptibility to viral infection and the clear cytopathic effects (CPE) they exhibit. This document provides detailed protocols for assessing the antiviral activity of this compound against SARS-CoV-2 in Vero E6 cells.

Mechanism of Action of this compound

This compound's antiviral activity is initiated upon its entry into the host cell. It undergoes a series of metabolic steps, first being converted to its nucleoside monophosphate intermediate, GS-441524, and ultimately to the active nucleoside triphosphate (NTP) analog.[4][7] This active form is then utilized by the viral RdRp, incorporated into the growing RNA strand, and subsequently halts the replication process.

Caption: Metabolic activation of this compound and inhibition of viral RdRp.

Quantitative Data Summary: this compound Efficacy in Vero E6 Cells

The efficacy of an antiviral compound is typically determined by its 50% effective concentration (EC50), the concentration at which it inhibits 50% of viral activity, and its 50% cytotoxic concentration (CC50), where it causes a 50% reduction in cell viability. The ratio of these values (CC50/EC50) provides the Selectivity Index (SI), a measure of the compound's therapeutic window. It is important to note that the reported potency of this compound in Vero E6 cells can vary between studies, a phenomenon attributed to the cells' limited capacity to metabolize the prodrug into its active form compared to human lung cells.[8][9][10]

| Parameter | Reported Value (µM) | Method of Determination | Source(s) |

| EC50 | 0.77 - 23.2 | Varies (Genome copy number, TCID50, CPE) | [8] |

| 1.65 | Infectious viral titer, qRT-PCR | [8][9] | |

| 1.6 | Cytopathic Effect (CPE)-based assay | [11] | |

| 0.22 - 0.32 | Not specified | [12] | |

| 2.0 | Cytopathic Effect (CPE)-based assay | [10] | |

| 6.2 | Colorimetric cell viability assay | [6] | |

| CC50 | > 100 | Not specified | [10][12] |

| SI | > 50 | Calculated (CC50/EC50) | [10] |

| 312.5 - 454.5 | Calculated (CC50/EC50) | [12] |

Experimental Protocols

All experiments involving infectious SARS-CoV-2 must be performed in a biosafety level 3 (BSL-3) facility following institutional safety guidelines.[10][11]

Required Materials

-

Cells and Virus: Vero E6 cells (ATCC® CRL-1586™), SARS-CoV-2 viral stock (e.g., USA-WA1/2020 isolate).

-

Media and Reagents: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phosphate-Buffered Saline (PBS), Trypsin-EDTA, this compound (dissolved in appropriate solvent, e.g., DMSO).

-

Assay Kits: Cell viability reagent such as MTS (e.g., CellTiter 96® AQueous One Solution) or MTT.[10][11]

-

Labware: 96-well and 48-well cell culture plates, sterile serological pipettes, and filter tips.

-

Equipment: Class II biological safety cabinet, CO2 incubator (37°C, 5% CO2), microplate reader, inverted microscope.

Protocol 1: Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that is toxic to Vero E6 cells.

-

Cell Seeding: Seed Vero E6 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS.[11][13] Incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMEM with 2% FBS. Include a "no-drug" vehicle control (e.g., DMSO diluted to the highest concentration used).

-

Cell Treatment: Remove the growth medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2, corresponding to the duration of the antiviral assay.[13]

-

Viability Measurement: Add the MTS or MTT reagent to each well according to the manufacturer's instructions. After incubation (typically 1-4 hours), measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[11]

-

Data Analysis: Normalize the absorbance values to the vehicle control wells (100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the CC50 value.

Protocol 2: Antiviral Efficacy Assay (EC50 Determination by CPE Reduction)

This protocol measures the ability of this compound to protect cells from virus-induced death.

-

Cell Seeding: Seed Vero E6 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[10][11]

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS as described in the cytotoxicity protocol.

-

Treatment and Infection: Remove the growth medium. Add 50 µL of the drug dilutions to the cells. Subsequently, add 50 µL of SARS-CoV-2 diluted in medium to achieve a multiplicity of infection (MOI) of 0.05 or 0.1.[10][11] Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2 to allow for the development of cytopathic effects.[10][11]

-

Viability Measurement: Assess cell viability using an MTS or similar assay, as described above.

-

Data Analysis: Calculate the percentage of virus inhibition for each concentration. Normalize the data with the virus control representing 0% inhibition and the cell control representing 100% inhibition. Plot the percent inhibition against the logarithm of the drug concentration and use non-linear regression to determine the EC50 value.

Protocol 3: Viral Load Quantification (Plaque Assay)

This assay quantifies the amount of infectious virus released from treated cells, providing a direct measure of antiviral activity.

-

Cell Seeding: Seed Vero E6 cells in 48-well plates at a density of 1-2 x 10⁵ cells per well and incubate overnight.[10][11]

-

Sample Collection: Collect the supernatants from the wells of the antiviral efficacy assay (Protocol 2) before adding the viability reagent.

-

Infection: Prepare 10-fold serial dilutions of the collected supernatants. Remove the medium from the 48-well plates and infect the cells with 100 µL of each dilution for 1 hour at 37°C, allowing the virus to adsorb.[10][11]

-

Agarose Overlay: After adsorption, gently remove the inoculum and wash the cells with PBS. Overlay the cells with DMEM containing 2% FBS and 0.75-0.8% low-melting-point agarose.[10][11]

-

Incubation: Let the overlay solidify at room temperature, then incubate the plates at 37°C with 5% CO2 for 72 hours.[10]

-

Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with 0.05% crystal violet solution.[10] Wash the plates, allow them to dry, and count the plaques. Calculate the viral titer as Plaque-Forming Units per mL (PFU/mL).

Experimental Workflow

The overall process involves parallel cytotoxicity and antiviral assays to determine the compound's safety and efficacy, followed by data analysis to establish the therapeutic window.

Caption: Workflow for determining this compound's antiviral activity.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Arguments in favour of this compound for treating SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Rethinking this compound: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antiviral activity and safety of this compound against SARS-CoV-2 infection in human pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. In vitro Antiviral Activity of this compound Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 13. KoreaMed Synapse [synapse.koreamed.org]

Application Notes and Protocols for the Use of Remdesivir in Primary Human Airway Epithelial Cell Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated potent activity against a range of viruses, including coronaviruses such as SARS-CoV-2.[1][2] It is a nucleotide analogue prodrug that undergoes intracellular metabolism to its active triphosphate form, which then acts as a delayed chain terminator of the viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication.[3][4][5][6] Primary human airway epithelial (HAE) cell cultures, particularly those grown at an air-liquid interface (ALI), represent a physiologically relevant in vitro model system for studying respiratory viral infections and evaluating antiviral therapeutics.[7] This document provides detailed application notes and protocols for the use of this compound in primary HAE cell cultures for antiviral testing.

Data Presentation

Antiviral Activity of this compound and Related Compounds against SARS-CoV-2 in Primary HAE Cell Cultures

The following table summarizes the 50% effective concentration (EC50) values for this compound and its parent nucleoside, GS-441524, against SARS-CoV-2 in primary HAE cell cultures. These values highlight the potent antiviral activity of this compound in a physiologically relevant cell model.

| Compound | Virus | Cell Culture System | EC50 (µM) | Reference |

| This compound (RDV) | SARS-CoV-2 | Primary Human Airway Epithelial (HAE) Cultures | 0.01 | [8][9] |

| This compound (RDV) | SARS-CoV-2 | Primary Human Airway Epithelial (HAE) Cells | 0.0099 (9.9 nM) | [10] |

| GS-441524 | SARS-CoV-2 | Human Tracheal Airway Epithelial Cells (HtAEC) | ~1.0 (Intermediate Potency) | [11] |

| GS-621763 (Oral Prodrug of GS-441524) | SARS-CoV-2 | Normal Human Bronchial Epithelial (NHBE) Cultures | 0.125 | [12] |

| This compound (RDV) | SARS-CoV-2 | Normal Human Bronchial Epithelial (NHBE) Cultures | 0.0371 | [12] |

| GS-441524 | SARS-CoV-2 | Normal Human Bronchial Epithelial (NHBE) Cultures | 2.454 | [12] |

Note: The potency of this compound can be significantly higher in primary HAE cultures compared to cell lines like Vero E6, which is attributed to the higher metabolic capacity of primary cells to convert the prodrug to its active form.[8][9]

Experimental Protocols

Culture of Primary Human Airway Epithelial Cells at Air-Liquid Interface (ALI)

This protocol describes the establishment of well-differentiated primary HAE cell cultures at an ALI, which recapitulates the morphology and physiology of the human conducting airway.[7]

Materials:

-

Primary human bronchial or tracheal epithelial cells

-

Cell culture inserts (e.g., Transwell®)

-

ALI culture medium

-

Cell culture plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Expand primary HAE cells in an appropriate expansion medium.

-

Seed the expanded cells onto the apical surface of permeable cell culture inserts.

-

Culture the cells submerged in medium until they form a confluent monolayer.

-

Once confluent, remove the apical medium to establish the air-liquid interface.

-

Continue to feed the cells from the basolateral side with ALI differentiation medium.

-

Allow the cells to differentiate for at least 3-4 weeks. Successful differentiation is characterized by the presence of ciliated and mucus-producing cells.

Antiviral Assay for this compound in SARS-CoV-2 Infected HAE Cultures

This protocol details the procedure for evaluating the antiviral efficacy of this compound in SARS-CoV-2 infected, well-differentiated HAE cultures.

Materials:

-

Well-differentiated primary HAE cultures at ALI

-

SARS-CoV-2 viral stock

-

This compound (and other test compounds)

-

Basal medium for drug dilution

-

Personal Protective Equipment (PPE) for BSL-3 containment

-

Reagents for RNA extraction and RT-qPCR

Protocol:

-

Pre-treatment (Optional but Recommended): Two hours prior to infection, add this compound or other test compounds diluted in the basal medium to the basolateral compartment of the HAE cultures.[11][13][14]

-

Infection: Infect the cultures by adding SARS-CoV-2 diluted in a small volume of medium to the apical surface of the cells. A typical multiplicity of infection (MOI) can range from 0.01 to 0.1.[15]

-

Incubation: Incubate the infected cultures at 37°C with 5% CO2.[13][14]

-

Treatment Continuation: Maintain the treatment by replacing the basolateral medium with fresh medium containing the desired concentration of this compound every 2-3 days for the duration of the experiment (e.g., up to 10 days).[11][13][14]

-

Sample Collection (Apical Wash): At various time points post-infection (e.g., daily or every other day), collect samples from the apical surface by adding a small volume of medium, incubating for a short period, and then collecting the wash.

-

Endpoint Analysis (Viral Load Quantification):

-

Extract viral RNA from the collected apical washes.

-

Quantify the viral RNA levels using reverse-transcription quantitative PCR (RT-qPCR) targeting a specific viral gene (e.g., the N gene).[8]

-

The reduction in viral RNA in this compound-treated cultures compared to vehicle-treated controls is a measure of the drug's antiviral activity.

-

Visualizations

Mechanism of Action of this compound

Caption: Intracellular activation and mechanism of action of this compound in inhibiting viral RNA synthesis.

Experimental Workflow for Antiviral Testing in HAE Cultures

Caption: Workflow for assessing the antiviral activity of this compound in primary HAE cell cultures.

Discussion and Conclusion

The use of primary HAE cell cultures provides a robust and physiologically relevant platform for evaluating the efficacy of antiviral compounds like this compound.[11] Studies have consistently shown that this compound potently inhibits SARS-CoV-2 replication in these models, with EC50 values in the low nanomolar to low micromolar range.[8][9][10] The detailed protocols provided herein offer a standardized approach for researchers to conduct these experiments. The mechanism of action, involving the delayed termination of viral RNA synthesis, underscores the targeted nature of this antiviral agent.[3][4][6] Importantly, this compound has been shown to be effective across multiple susceptible cell types within the airway epithelium, including the predominantly infected ciliated cells.[16][17][18] These methodologies and data are crucial for the continued development and evaluation of antiviral strategies against respiratory pathogens.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. stemcell.com [stemcell.com]

- 8. This compound Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. A robust SARS-CoV-2 replication model in primary human epithelial cells at the air liquid interface to assess antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic treatment with an oral prodrug of the this compound parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 16. Single cell resolution of SARS-CoV-2 tropism, antiviral responses, and susceptibility to therapies in primary human airway epithelium | PLOS Pathogens [journals.plos.org]

- 17. Scientists uncover four new facts about early SARS-CoV-2 infections | EurekAlert! [eurekalert.org]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Remdesivir Efficacy Studies in Hamster Models of SARS-CoV-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Syrian hamster (Mesocricetus auratus) has emerged as a robust and reliable small animal model for studying SARS-CoV-2 infection and evaluating the efficacy of antiviral therapeutics.[1][2] The model recapitulates key features of mild-to-moderate human COVID-19, including viral replication in the respiratory tract, lung pathology, and clinical signs such as weight loss.[1][3] This document provides detailed application notes and protocols for conducting efficacy studies of remdesivir and its metabolites in the Syrian hamster model of SARS-CoV-2 infection, based on findings from multiple research studies.

This compound is a nucleoside analog prodrug with broad-spectrum antiviral activity.[1] While it has shown efficacy in some clinical settings, studies in the hamster model have revealed that its parent nucleoside, GS-441524, demonstrates more potent antiviral effects.[4][5] Combination therapies, such as this compound with corticosteroids like methylprednisolone, or GS-441524 with other antivirals like favipiravir, have also been explored to enhance therapeutic outcomes by targeting both viral replication and inflammation.[4][6]

These notes are intended to provide researchers with the necessary information to design and execute well-controlled experiments to assess the in vivo efficacy of this compound and related compounds against SARS-CoV-2.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from key studies on the efficacy of this compound and its metabolites in the Syrian hamster model of SARS-CoV-2 infection.

Table 1: Efficacy of this compound and its Metabolite GS-441524 Monotherapy

| Treatment | Dose | Route | Timing of Administration | Tissue | Viral Load Reduction (log10 PFU/g or copies/µg RNA) vs. Control | Reference |

| This compound | 15 mg/kg/day | Intraperitoneal (IP) | Days 2 and 3 post-infection | Lung | Not statistically significant | [6] |

| GS-441524 | 50 mg/kg, BID | Oral gavage | Day 0-3 post-infection | Lung | 0.5 log10 infectious virus reduction | [7] |

| GS-441524 | 25 mg/kg, BID | Subcutaneous (SC) | Prophylactic (Days -1 to 3) | Lung | Significant reduction (specific log reduction not stated) | [4] |

| GS-441524 | 25 mg/kg, BID | Subcutaneous (SC) | Therapeutic (Days 1 to 3) | Lung | Significant reduction (specific log reduction not stated) | [4] |

Table 2: Efficacy of Combination Therapies

| Treatment | Dose | Route | Timing of Administration | Tissue | Viral Load Reduction (log10 PFU/g or copies/µg RNA) vs. Control | Reference |

| This compound + Methylprednisolone | R: 15 mg/kg, IP; M: 10 mg/kg, IM | Days 2 and 3 (R); Day 2 (M) | Lung | Significant reduction in viral protein expression and viral loads | [6] | |

| GS-441524 + Favipiravir | G: 25 mg/kg, SC; F: 300 mg/kg, Oral | Prophylactic (Days -1 to 3) | Lung | More efficient reduction than either drug alone | [4] | |

| GS-441524 + Favipiravir | G: 25 mg/kg, SC; F: 300 mg/kg, Oral | Therapeutic (Days 1 to 3) | Lung | More efficient reduction than either drug alone | [4] | |

| GS-441524 + Molnupiravir | G: 50 mg/kg, BID, Oral; M: 150 mg/kg, BID, Oral | Day 0-3 post-infection | Lung | 4.0 log10 infectious virus reduction (undetectable in 7/10 hamsters) | [7] | |

| Favipiravir + this compound | F: 150 mg/kg, BID, IP; R: 15 mg/kg, OD, IP | Day -1 to 3 post-infection | Lung | Significant reduction in viral RNA and antigen expression | [8] |

Experimental Protocols

SARS-CoV-2 Virus Propagation and Tittering

-

Cell Line: Vero E6 cells are commonly used for the propagation and tittering of SARS-CoV-2.

-

Virus Strain: A well-characterized SARS-CoV-2 isolate should be used (e.g., a specific variant of concern).

-

Propagation:

-

Infect a confluent monolayer of Vero E6 cells with SARS-CoV-2 at a low multiplicity of infection (MOI).

-

Incubate at 37°C, 5% CO2.

-

Monitor for cytopathic effect (CPE).

-

When extensive CPE is observed, harvest the cell culture supernatant.

-

Centrifuge to remove cell debris.

-

Aliquot the virus stock and store at -80°C.

-

-

Tittering (Plaque Assay):

-

Prepare 10-fold serial dilutions of the virus stock.

-

Infect confluent monolayers of Vero E6 cells in 6-well plates with the dilutions.

-

After an adsorption period, overlay the cells with a medium containing agarose.

-

Incubate until plaques are visible.

-

Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

-

Syrian Hamster Model of SARS-CoV-2 Infection

-

Animals: 4-6 week old male or female Syrian hamsters.

-

Acclimatization: Acclimatize animals to the facility for at least 7 days before the experiment.

-

Infection Procedure:

Drug Preparation and Administration

-

This compound:

-

Preparation: Prepare as a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO) and further dilute with a vehicle such as 12% sulfobutylether-β-cyclodextrin for intraperitoneal injection.

-

Administration: Administer via intraperitoneal (IP) injection.[6]

-

-

GS-441524:

-

Methylprednisolone:

-

Preparation: Prepare for intraperitoneal or intramuscular injection.

-

Administration: Administer via intraperitoneal (IP) or intramuscular (IM) injection.[6]

-

-

Favipiravir:

Sample Collection and Processing

-

Timing: Euthanize hamsters at predetermined time points post-infection (e.g., day 4).

-

Tissues:

-

Lungs: Harvest the lungs for virological and pathological analysis. Homogenize a portion of the lung tissue for viral load quantification. Fix the remaining lung tissue in 10% neutral-buffered formalin for histopathology.

-

Nasal Turbinates: Harvest the nasal turbinates for viral load quantification.

-

-

Swabs: Collect oral or throat swabs at various time points to assess viral shedding.

Analysis of Viral Load and Pathology

-

Quantitative Real-Time PCR (qRT-PCR):

-

Extract viral RNA from tissue homogenates or swabs.

-

Perform one-step qRT-PCR targeting a specific SARS-CoV-2 gene (e.g., the N gene).

-

Quantify the viral RNA copies relative to a standard curve.

-

-

Plaque Assay:

-

Perform a plaque assay on tissue homogenates to determine the infectious virus titer (PFU/g of tissue).

-

-

Histopathology:

-

Process formalin-fixed tissues, embed in paraffin, and section.

-

Stain sections with hematoxylin and eosin (H&E).

-

A blinded pathologist should score the lung sections for inflammation, tissue damage, and other pathological changes.[10]

-

-

Immunohistochemistry (IHC):

-

Use specific antibodies to detect viral antigens (e.g., SARS-CoV-2 N protein) in tissue sections.

-

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for this compound efficacy studies in hamsters.

Caption: Efficacy of this compound vs. GS-441524 in different models.

References

- 1. SARS-CoV-2 Syrian Hamster Model - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. Syrian hamsters as a small animal model for SARS-CoV-2 infection and countermeasure development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. southernresearch.org [southernresearch.org]

- 4. researchgate.net [researchgate.net]

- 5. Co-administration of Favipiravir and the this compound Metabolite GS-441524 Effectively Reduces SARS-CoV-2 Replication in the Lungs of the Syrian Hamster Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beneficial effect of combinational methylprednisolone and this compound in hamster model of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combination of the parent analogue of this compound (GS-441524) and molnupiravir results in a markedly potent antiviral effect in SARS-CoV-2 infected Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. SARS-CoV-2 Disease Severity in the Golden Syrian Hamster Model of Infection Is Related to the Volume of Intranasal Inoculum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SARS-CoV-2 Disease Severity in the Golden Syrian Hamster Model of Infection Is Related to the Volume of Intranasal Inoculum [mdpi.com]

Application Notes and Protocols for In Vitro Synergy Testing of Remdesivir with Other Antivirals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of viral pathogens with pandemic potential necessitates the development of effective antiviral therapies. While monotherapy can be effective, combination therapy offers several advantages, including the potential for synergistic effects, reduced drug dosages, and a lower likelihood of developing drug resistance. Remdesivir, a broad-spectrum antiviral agent, is an inhibitor of the viral RNA-dependent RNA polymerase (RdRp) and has been a key therapeutic agent in managing viral diseases such as COVID-19.[1][2] This document provides detailed protocols for testing the in vitro synergistic activity of this compound with other antiviral agents against relevant viruses, using SARS-CoV-2 as a primary example. The protocols described herein are based on established methodologies from peer-reviewed research.[1][3][4]

Key Experimental Protocols

Cell Lines and Virus Strains

Successful in vitro antiviral testing relies on the use of appropriate and susceptible cell lines and clinically relevant viral strains.

-

Cell Lines:

-

Vero E6 (ATCC CRL-1586): An African green monkey kidney epithelial cell line that is highly susceptible to a wide range of viruses, including SARS-CoV-2, and is commonly used for viral propagation and cytopathic effect (CPE) assays.[3][5]

-

Calu-3 (ATCC HTB-55): A human lung adenocarcinoma epithelial cell line that provides a more physiologically relevant model for respiratory viruses.[3][6]

-

Primary Human Lung Cells: Offer the most physiologically relevant model but are more complex to culture and maintain.[6]

-

-

Viral Strains:

-

Clinically relevant isolates of the target virus should be used. For example, in the context of SARS-CoV-2, strains such as USA-WA1/2020 or contemporary variants of concern are appropriate.[3]

-

Antiviral Synergy Testing using a Checkerboard Assay

The checkerboard assay is a standard method to evaluate the interaction between two antimicrobial or antiviral agents.[7][8] It involves a two-dimensional titration of both compounds, alone and in combination.

Materials:

-

Selected cell line (e.g., Vero E6 or Calu-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound and other antiviral agent(s) of interest

-

Target virus stock with a known titer

-

384-well or 96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar CPE quantification method

-

Luminometer or plate reader

Protocol:

-

Cell Seeding: Seed the selected cell line into 384-well or 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

-

Drug Preparation and Dilution:

-

Prepare stock solutions of this compound and the other antiviral agent in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of each drug to create a dose-response matrix. For a 10x11 matrix, prepare ten concentrations of this compound and eleven concentrations of the other drug.[6]

-

-

Drug Addition: Add the diluted drugs to the cell plates. This will include wells with single drugs at various concentrations and wells with combinations of both drugs at different concentration ratios. Include a "cells only" control (no virus, no drug) and a "virus only" control (with virus, no drug).

-

Viral Infection: Infect the cells with the target virus at a pre-determined multiplicity of infection (MOI), for example, an MOI of 0.05 for SARS-CoV-2 in Calu-3 cells.[5][6]

-

Incubation: Incubate the plates for 72-96 hours at 37°C with 5% CO₂ to allow for the development of viral cytopathic effect.[3][6]

-

Quantification of Antiviral Activity:

Data Analysis and Synergy Quantification

The interaction between this compound and the other antiviral can be classified as synergistic, additive, or antagonistic based on the analysis of the dose-response data.

-

Dose-Response Curves and EC₅₀ Determination: Plot the percentage of CPE inhibition against the drug concentration to generate dose-response curves for each drug alone and in combination. Calculate the 50% effective concentration (EC₅₀) for each condition. A significant shift in the EC₅₀ of this compound in the presence of the other drug suggests an interaction.[6]

-

Synergy Models:

-

Bliss Independence Model: This model assumes that the two drugs act independently. Synergy is determined if the combination effect is greater than the expected additive effect. The Bliss synergy score can be calculated, with a score >10 often considered synergistic.[4][9]

-

Chou-Talalay Method (Combination Index - CI): This method provides a quantitative measure of the interaction. The CI is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[10] Software such as CompuSyn or SynergyFinder can be used for these calculations.[10][11]

-

Data Presentation

Quantitative data from synergy experiments should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Antiviral Activity and Synergy of this compound in Combination with Other Antivirals against SARS-CoV-2